![molecular formula C10H13ClO B13966591 Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride CAS No. 65313-40-8](/img/structure/B13966591.png)
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride typically involves the reaction of dispiro[2.0.4~4~.1~3~]nonane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the compound. Safety measures are crucial due to the reactivity of thionyl chloride and the potential release of harmful gases.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols are used under mild conditions, often with a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, sometimes with a catalyst to speed up the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride involves its reactivity with various nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[3.0.3~5~.1~4~]nonane-9-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a carbonyl chloride.
Dispiro[2.0.3~4~.1~3~]octane-6-carboxylic acid: Another spirocyclic compound with a different ring size and functional group.
Uniqueness
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is unique due to its specific spirocyclic structure and the presence of a reactive carbonyl chloride group. This combination of features makes it particularly useful in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
65313-40-8 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
dispiro[2.0.44.13]nonane-9-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-8(12)7-9(3-1-2-4-9)10(7)5-6-10/h7H,1-6H2 |
Clé InChI |
MADWXWXARNADNE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C(C23CC3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
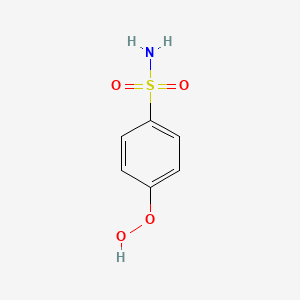
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)
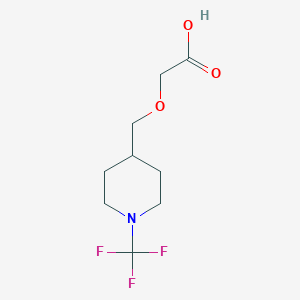
![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
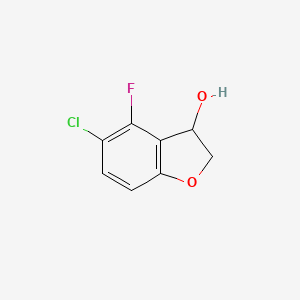
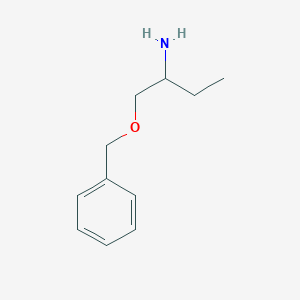
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
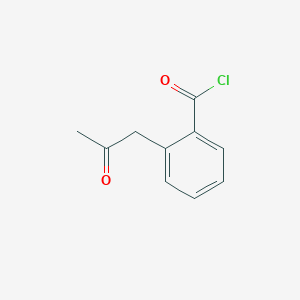
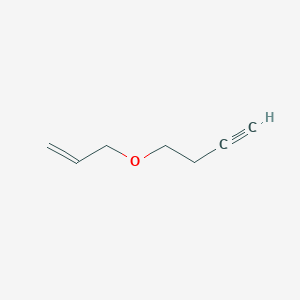

![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
